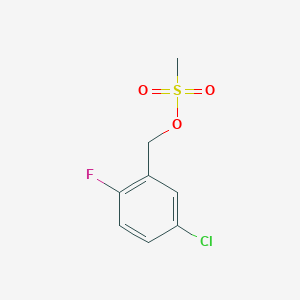

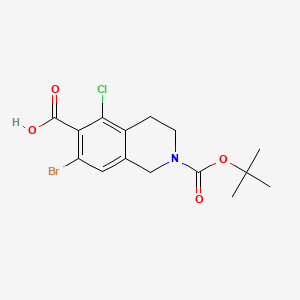

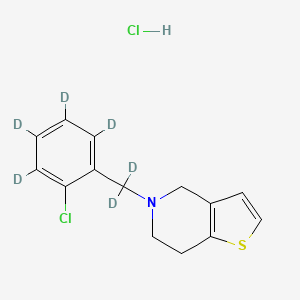

![molecular formula C28H46Cl2OPRu+ B13861867 Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)

Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(1-methylethoxy-kO)phenyl]methylene-kCruthenium, is an organometallic ruthenium complex. This compound is widely used in the field of organic chemistry, particularly for its role in catalyzing olefin metathesis reactions. Olefin metathesis is a powerful and versatile reaction that allows the exchange of substituents between different olefins, leading to the formation of new carbon-carbon double bonds .

Méthodes De Préparation

The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves several steps. The initial step typically includes the preparation of a ruthenium complex, which is then reacted with various ligands to form the final catalyst. One common synthetic route involves the reaction of RuCl2(PPh3)3 with phenyldiazomethane and tricyclohexylphosphine in a one-pot synthesis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial production methods for this catalyst are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

The Hoveyda-Grubbs Catalyst 1st Generation is primarily known for its role in olefin metathesis reactions. These reactions can be classified into several types, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM) . The catalyst is highly tolerant of various functional groups and can operate under a wide range of conditions, making it suitable for diverse applications.

Common reagents used in these reactions include alkenes, dienes, and enynes. The major products formed from these reactions are typically new olefins with different substitution patterns . The catalyst’s ability to facilitate these transformations with high efficiency and selectivity has made it a valuable tool in synthetic organic chemistry.

Applications De Recherche Scientifique

The Hoveyda-Grubbs Catalyst 1st Generation has found extensive use in scientific research across various fields. In chemistry, it is employed in the synthesis of complex molecules, including natural products and pharmaceuticals . Its ability to catalyze olefin metathesis reactions with high precision has made it a key component in the development of new synthetic methodologies.

In biology and medicine, the catalyst has been used in the synthesis of bioactive compounds and drug candidates . Its role in forming macrocycles through ring-closing metathesis has been particularly valuable in the development of peptide and protein mimetics.

In industry, the catalyst is used in the production of polymers and advanced materials . Its ability to facilitate the formation of well-defined polymer structures has made it a crucial tool in materials science and engineering.

Mécanisme D'action

The mechanism of action of the Hoveyda-Grubbs Catalyst 1st Generation involves the formation of a metallacyclobutane intermediate through the interaction of the ruthenium center with an olefin substrate . This intermediate then undergoes a series of bond rearrangements, leading to the formation of new olefin products. The catalytic cycle is initiated by the dissociation of a phosphine ligand, which allows the ruthenium center to coordinate with the olefin substrate .

The molecular targets and pathways involved in this process are primarily related to the coordination and activation of olefin substrates. The catalyst’s ability to facilitate these transformations with high efficiency and selectivity is attributed to its unique structure and the electronic properties of the ruthenium center .

Comparaison Avec Des Composés Similaires

The Hoveyda-Grubbs Catalyst 1st Generation is part of a broader family of ruthenium-based olefin metathesis catalysts. Similar compounds include the Grubbs Catalyst 1st Generation, Grubbs Catalyst 2nd Generation, and Hoveyda-Grubbs Catalyst 2nd Generation .

Grubbs Catalyst 1st Generation: This catalyst is similar in structure but lacks the chelating ligand present in the Hoveyda-Grubbs Catalyst 1st Generation.

Grubbs Catalyst 2nd Generation: This catalyst features an N-heterocyclic carbene (NHC) ligand, which enhances its stability and activity.

Hoveyda-Grubbs Catalyst 2nd Generation: This catalyst combines the chelating ligand of the Hoveyda-Grubbs Catalyst 1st Generation with the NHC ligand of the Grubbs Catalyst 2nd Generation.

The uniqueness of the Hoveyda-Grubbs Catalyst 1st Generation lies in its balance of stability, activity, and ease of synthesis. Its chelating ligand provides enhanced stability, while its overall structure allows for efficient catalysis of olefin metathesis reactions .

Propriétés

Formule moléculaire |

C28H46Cl2OPRu+ |

|---|---|

Poids moléculaire |

601.6 g/mol |

Nom IUPAC |

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium |

InChI |

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-1 |

Clé InChI |

KMKCJXPECJFQPQ-UHFFFAOYSA-M |

SMILES canonique |

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

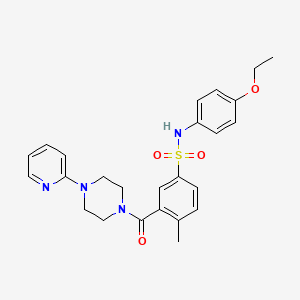

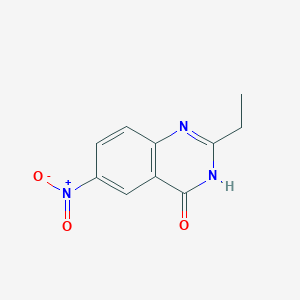

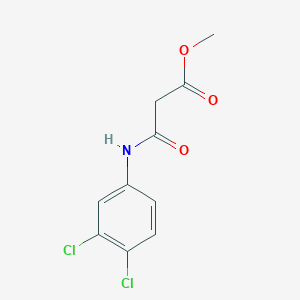

![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)

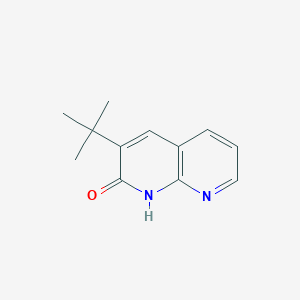

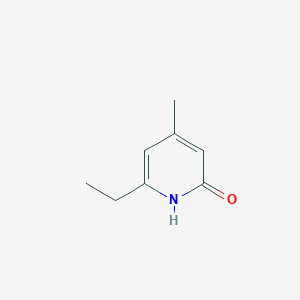

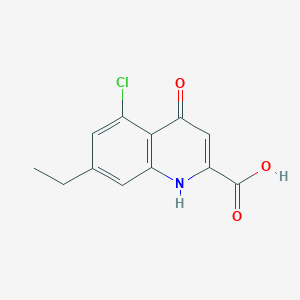

![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)

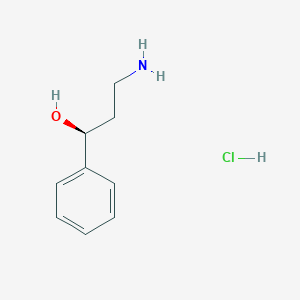

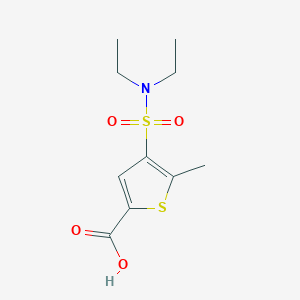

![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)